Androgen Receptor Binding Affinity (Ki) Compared with First‑Generation NSAAs Bicalutamide and Flutamide
Fluridil binds the androgen receptor with a Ki of 0.5 μM in a competitive binding assay [1]. This binding affinity is reported to be approximately 9‑ to 15‑fold higher than that of the first‑generation NSAAs bicalutamide and hydroxyflutamide (the active metabolite of flutamide), based on in vitro comparative data [2]. For context, bicalutamide exhibits an IC50 of 190 nM (0.19 μM) in functional AR assays, although binding affinity and functional potency are not directly equivalent . The higher affinity of fluridil suggests more potent receptor occupancy at lower concentrations, which is a critical parameter for topical formulations where local concentration gradients are steep.
| Evidence Dimension | Androgen receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.5 μM |
| Comparator Or Baseline | Bicalutamide and hydroxyflutamide (approximate 9‑15‑fold lower affinity) |
| Quantified Difference | 9‑15‑fold higher affinity for fluridil |
| Conditions | Competitive binding assay (TargetMol); comparative data from NSAA class analysis (Wikipedia/ review) |
Why This Matters
Higher AR affinity allows for more effective local receptor blockade at lower topical concentrations, reducing the risk of systemic exposure while maintaining antiandrogenic efficacy.
- [1] Topilutamide (BP766) product information. TargetMol. Available at: https://www.targetmol.cn/compound/topilutamide View Source
- [2] Topilutamide. Wikipedia. https://en.wikipedia.org/wiki/Topilutamide. Accessed April 2026. View Source
